molecular formula C12H17NO2 B2369501 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 851175-84-3

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2369501
CAS No.: 851175-84-3
M. Wt: 207.273
InChI Key: RVUQJFGITSAJDF-AATRIKPKSA-N
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Description

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a pyrrole ring substituted with dimethyl and propyl groups, and a propenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 2,5-dimethylpyrrole with appropriate alkylating agents to introduce the propyl groupThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated acids .

Scientific Research Applications

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propenoic acid moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUQJFGITSAJDF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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